![molecular formula C22H20N2O2 B3004831 3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one CAS No. 899948-01-7](/img/structure/B3004831.png)
3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives can involve multicomponent reactions, as seen in the synthesis of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative . This process may include the reaction of different starting materials such as isatin, serine, and a substituted prop-2-en-1-one. Similarly, the synthesis of β-(o-hydroxybenzyl)pyridines involves a three-component condensation of ammonia, carbonyl-substituted 4H-chromenes, and CH acids . These methods suggest that the synthesis of "3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one" could also be achieved through a multicomponent reaction involving indoline, a methylbenzyl component, and a suitable reactive partner.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can vary significantly. For instance, the spiro compound mentioned in paper is essentially planar except for the pyrrolidin ring, which adopts an envelope conformation. The molecule's stability is enhanced by various intra- and intermolecular hydrogen bonds. In the case of "3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one," one could hypothesize a similar planarity with potential for hydrogen bonding, depending on the specific substituents and functional groups present in the molecule.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by their substituents. For example, the cycloplatinated indole-pyridine complex demonstrates the potential for pyridine derivatives to participate in coordination chemistry, forming complexes with metals. This suggests that "3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one" may also have the ability to form complexes with metal ions, which could be relevant for its potential applications in medicinal chemistry or materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the presence of tert-butyl groups in the antiinflammatory pyrrolidin-2-ones confers lipophilicity and could reduce ulcerogenic effects. The solvate structures of pyrazolopyridine derivatives indicate solubility in certain solvents, which is crucial for their crystallization and potential pharmaceutical applications. Therefore, the physical and chemical properties of "3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one" would need to be empirically determined, but its solubility, lipophilicity, and stability could be inferred from similar compounds discussed in the literature.
properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-[(3-methylphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-6-4-7-17(14-16)15-23-12-5-9-19(21(23)25)22(26)24-13-11-18-8-2-3-10-20(18)24/h2-10,12,14H,11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZDYHSFHMLCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one |
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